Cas no 3512-17-2 (2,4,6-Trifluoropyridine)
2,4,6-Trifluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trifluoropyridine
- 2,4,6-Trifluoropyrid
- 2,4,6-trifluorpyridine
- 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER
- 2,4,6-Trifluoropyridin
- 2,4,6-trifluoro-pyridine
- 2,4,6-Trifluor-pyridin
- 2,4,6-tris(fluoranyl)pyridine
- W-202440
- 2,4,6 trifluoropyridine
- AS-38539
- DTXSID50382560
- CS-W001233
- EN300-91583
- MFCD03001161
- 3512-17-2
- UZDRWXKBKVVUTE-UHFFFAOYSA-N
- PB32320
- 2,4,6-Trifluoropyridine, AldrichCPR
- FT-0609873
- PYRIDINE, 2,4,6-TRIFLUORO-
- SCHEMBL1161680
- A822584
- AMY12479
- AKOS005254407
- DTXCID80333585
- DB-048732
-
- MDL: MFCD03001161
- Inchi: 1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
- InChI Key: UZDRWXKBKVVUTE-UHFFFAOYSA-N
- SMILES: FC1C=C(N=C(C=1)F)F
- BRN: 1364338
Computed Properties
- Exact Mass: 133.01400
- Monoisotopic Mass: 133.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 88.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.396
- Boiling Point: 122 ºC
- Flash Point: 28 ºC
- Refractive Index: 1.412
- PSA: 12.89000
- LogP: 1.49890
- Solubility: Unable or difficult to mix
2,4,6-Trifluoropyridine Security Information
- Hazard Statement: Corrosive/Highly Flammable
- Hazardous Material transportation number:1993
- Hazard Category Code: 11-34-41-37/38
- Safety Instruction: S16-S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R11; R34
- Packing Group:II
- Safety Term:3
- Packing Group:II
- Hazard Level:3
- HazardClass:3
- PackingGroup:II
2,4,6-Trifluoropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,6-Trifluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025411-5g |
2,4,6-Trifluoropyridine |
3512-17-2 | 97% | 5g |
$182.19 | 2023-08-31 | |
| Alichem | A023025411-10g |
2,4,6-Trifluoropyridine |
3512-17-2 | 97% | 10g |
$346.61 | 2023-08-31 | |
| Fluorochem | 050424-1g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 050424-5g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 5g |
£78.00 | 2022-03-01 | |
| Fluorochem | 050424-10g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 10g |
£151.00 | 2022-03-01 | |
| Fluorochem | 050424-25g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 25g |
£272.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11810-1g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 1g |
¥145.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11810-25g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 25g |
¥1972.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11810-5g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95% | 5g |
¥396.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW005-1g |
2,4,6-Trifluoropyridine |
3512-17-2 | 95+% | 1g |
201.0CNY | 2021-08-04 |
2,4,6-Trifluoropyridine Suppliers
2,4,6-Trifluoropyridine Related Literature
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1. Perfluorocarbon fluids as solvent replacementsRichard D. Chambers,Andrew R. Edwards J. Chem. Soc. Perkin Trans. 1 1997 3623
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R. E. Banks,R. N. Haszeldine,J. V. Latham,I. M. Young J. Chem. Soc. 1965 594
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3. Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phasesKeith G. Orrell,Vladimir ?ik J. Chem. Soc. Faraday Trans. 2 1981 77 273
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Chao Tang,Ran Bi,Xudong Cao,Cong Fan,Youtian Tao,Shifan Wang,Hongmei Zhang,Wei Huang RSC Adv. 2015 5 65481
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5. Polyhalogenated heterocyclic compounds. Part 42.1 Fluorinated nitrogen heterocycles with unusual substitution patternsRichard D. Chambers,Christopher W. Hall,John Hutchinson,Ross W. Millar J. Chem. Soc. Perkin Trans. 1 1998 1705
Additional information on 2,4,6-Trifluoropyridine
Introduction to 2,4,6-Trifluoropyridine (CAS No. 3512-17-2)
2,4,6-Trifluoropyridine, with the chemical formula C₅H₂F₃N, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile reactivity and structural properties. As a derivative of pyridine, this compound features three fluorine atoms substituting at the 2, 4, and 6 positions of the pyridine ring, which imparts unique electronic and steric characteristics. These attributes make it a valuable building block in synthetic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.
The CAS No. 3512-17-2 identifier is a standardized numerical code assigned to this compound by the Chemical Abstracts Service, ensuring unambiguous identification in scientific literature and industrial applications. This compound is typically synthesized through fluorination reactions of pyridine derivatives or via cross-coupling strategies involving organofluorine reagents. Its stability under various reaction conditions and compatibility with multiple synthetic methodologies have positioned it as a preferred intermediate in organic synthesis.
In recent years, 2,4,6-Trifluoropyridine has been extensively studied for its potential applications in medicinal chemistry. The presence of fluorine atoms enhances the metabolic stability and binding affinity of drug candidates, making this compound particularly useful in designing small-molecule inhibitors targeting biological pathways relevant to human health. For instance, researchers have explored its utility in developing kinase inhibitors, where the electron-withdrawing nature of fluorine atoms helps optimize the pharmacophore for better interaction with protein targets.
One notable area of research involves the use of 2,4,6-Trifluoropyridine in the synthesis of antiviral agents. The structural motif is found to be conducive for disrupting viral replication mechanisms by interfering with essential enzymatic processes. Recent studies have demonstrated its incorporation into nucleoside analogs that exhibit inhibitory effects against RNA viruses, highlighting its role in combating emerging infectious diseases. The compound’s ability to undergo further functionalization allows chemists to tailor its properties for specific therapeutic applications.
The agrochemical industry has also recognized the significance of 2,4,6-Trifluoropyridine as a key intermediate in developing advanced pesticides and herbicides. Its structural framework contributes to enhanced bioavailability and resistance management in crop protection agents. By leveraging fluorinated pyridines, researchers aim to create more effective formulations that minimize environmental impact while maximizing efficacy against pests and weeds. This aligns with global efforts to develop sustainable agricultural solutions.
From a synthetic chemistry perspective, 2,4,6-Trifluoropyridine serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for diverse transformations such as nucleophilic substitution, metal-catalyzed coupling reactions, and cyclization processes. These reactions are fundamental in constructing intricate molecular architectures required for high-value chemical products. The compound’s compatibility with modern catalytic systems has further streamlined its integration into large-scale synthetic pathways.
The industrial production of CAS No. 3512-17-2 adheres to stringent quality control measures to ensure consistency and purity for research and commercial applications. Manufacturers employ advanced purification techniques such as distillation or crystallization to isolate the compound from reaction mixtures. Additionally, analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are utilized to confirm the identity and purity of the final product.
The future prospects of 2,4,6-Trifluoropyridine are promising, with ongoing research exploring new synthetic routes and applications. Innovations in fluorination chemistry may lead to more efficient production methods, reducing costs and environmental footprint. Furthermore, interdisciplinary collaborations between academia and industry are expected to yield novel derivatives with enhanced functionalities for pharmaceuticals and materials science.
In conclusion, 2 ,4 ,6 -Trifluoropyridine ( CAS No . 3512 -17 - 2 ) stands as a cornerstone compound in modern chemical synthesis , offering unparalleled versatility across multiple sectors . Its unique structural features continue to inspire breakthroughs in drug discovery , agriculture , and material science . As research progresses , this compound will undoubtedly play an integral role in shaping the future of chemical innovation .
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